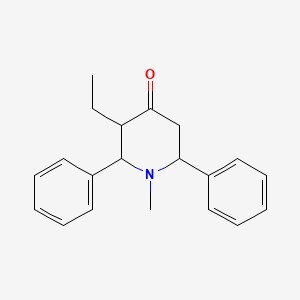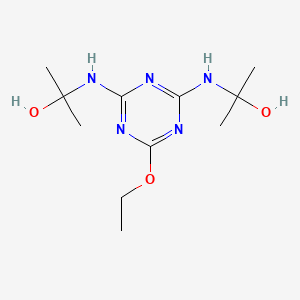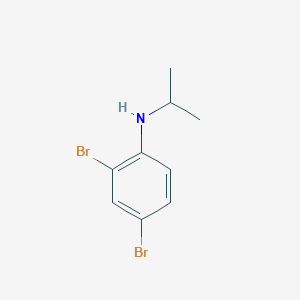
2,4-Dibromo-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N-(propan-2-yl)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(propan-2-yl)aniline typically involves the bromination of N-(propan-2-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted anilines, brominated derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2,4-Dibromo-N-(propan-2-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks the isopropyl group.
2,6-Dibromoaniline: Bromine atoms at positions 2 and 6 instead of 2 and 4.
N-(propan-2-yl)aniline: Lacks the bromine atoms.
Uniqueness
2,4-Dibromo-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62982-58-5 |
|---|---|
Molecular Formula |
C9H11Br2N |
Molecular Weight |
293.00 g/mol |
IUPAC Name |
2,4-dibromo-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
AJILQUOABXZGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


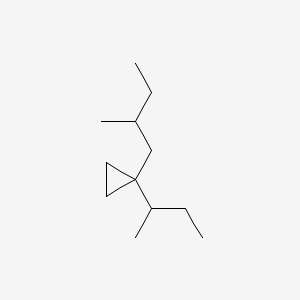
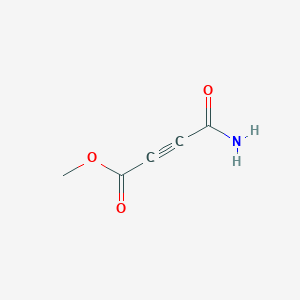
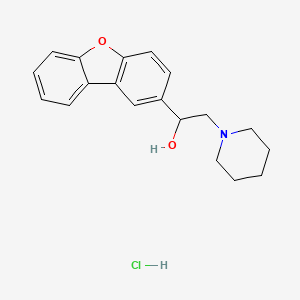
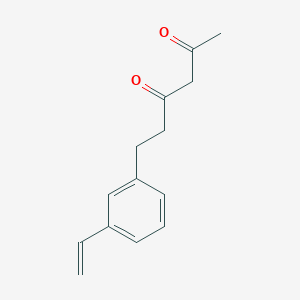
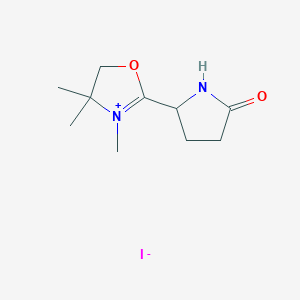
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
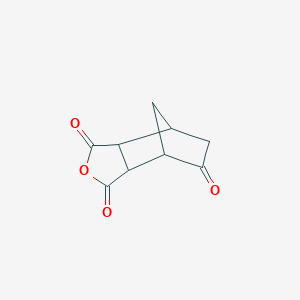
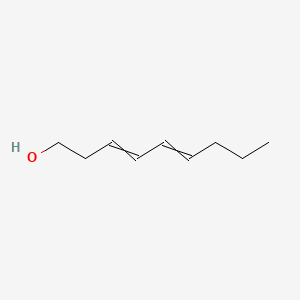
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
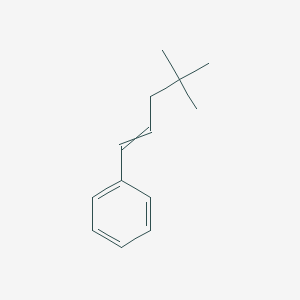
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

